molecular formula C12H16BrNO2 B8010018 2-(3-Bromo-4-methoxyphenyl)-N-isopropylacetamide

2-(3-Bromo-4-methoxyphenyl)-N-isopropylacetamide

Cat. No.: B8010018
M. Wt: 286.16 g/mol
InChI Key: RVVZOAWRLDPIIK-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)-N-isopropylacetamide is an organic compound that features a bromine atom, a methoxy group, and an isopropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxyphenyl)-N-isopropylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-methoxyaniline and isopropylacetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-bromo-4-methoxyaniline is dissolved in a suitable solvent like dichloromethane, and isopropylacetyl chloride is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The mixture is then stirred at room temperature for several hours to ensure complete reaction.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methoxyphenyl)-N-isopropylacetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methoxy group can be oxidized to form a carbonyl group, or the compound can undergo reduction reactions to modify the acetamide moiety.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate can be used in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(3-Bromo-4-methoxyphenyl)-N-isopropylacetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.

    Biological Studies: The compound can be used in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-N-isopropylacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine: This compound shares the bromine and methoxy groups but has a nitropyridine moiety instead of an isopropylacetamide group.

    3-Bromo-4-methoxyacetophenone: This compound has a similar aromatic structure with a bromine and methoxy group but lacks the isopropylacetamide moiety.

Uniqueness

2-(3-Bromo-4-methoxyphenyl)-N-isopropylacetamide is unique due to the presence of the isopropylacetamide group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-8(2)14-12(15)7-9-4-5-11(16-3)10(13)6-9/h4-6,8H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVZOAWRLDPIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1=CC(=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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